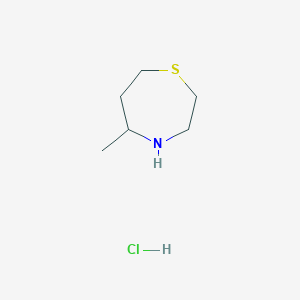
5-Methyl-1,4-thiazepane hydrochloride
Vue d'ensemble
Description
5-Methyl-1,4-thiazepane hydrochloride is a chemical compound with the CAS number 1795491-77-8 . It has a molecular weight of 167.7 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 5-Methyl-1,4-thiazepane hydrochloride is C6H14ClNS . The InChI code is 1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
5-Methyl-1,4-thiazepane hydrochloride is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Screening in Medicinal Chemistry
1,4-Thiazepanes, including derivatives like 5-Methyl-1,4-thiazepane hydrochloride, have been recognized for their three-dimensional character and underrepresentation in fragment screening libraries. These compounds have been identified as new BET (bromodomain and extraterminal domain) bromodomain ligands, showing promise in drug discovery. Efficient and diversified synthesis techniques have been developed to facilitate the inclusion of these compounds in screening libraries, enhancing the discovery of potential therapeutic agents (Pandey et al., 2020).
Antipsychotic and Anticonvulsant Potential
Research on benzoxazepine and benzothiazepine derivatives, which include 5-Methyl-1,4-thiazepane hydrochloride structures, has shown potential for antipsychotic and anticonvulsant applications. These compounds have been synthesized and evaluated for their effectiveness in these areas, highlighting the therapeutic potential of 1,4-thiazepane derivatives in treating neurological conditions (Kaur et al., 2012).
Apoptosis Induction in Cancer Research
Certain 1,4-thiazepine derivatives have been discovered as potent inducers of apoptosis in cancer cells. Through structure-activity relationship studies, these compounds have shown significant potential in inhibiting tumor growth, making them valuable candidates for cancer therapy research (Drewe et al., 2007).
Anti-Trypanosoma Agents
1,4-Thiazepines have been synthesized and evaluated for their activity against Trypanosoma brucei brucei, showing effectiveness as anthelmintic agents. This suggests the potential use of 5-Methyl-1,4-thiazepane hydrochloride derivatives in treating parasitic infections, particularly trypanosomiasis (Vairoletti et al., 2019).
Antiviral Activities
The antiviral activities of 1,3-thiazepine derivatives, closely related to 5-Methyl-1,4-thiazepane hydrochloride, have been explored. These compounds have shown modest activity against various viruses, including HIV-1, BVDV, and YFV, indicating their potential use in antiviral therapy (Struga et al., 2009).
Safety And Hazards
The safety information for 5-Methyl-1,4-thiazepane hydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
5-methyl-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSYVIPDIWVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-thiazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

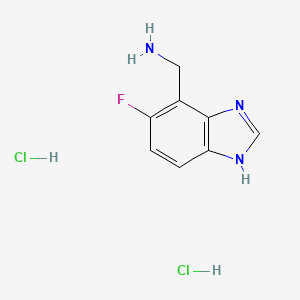
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
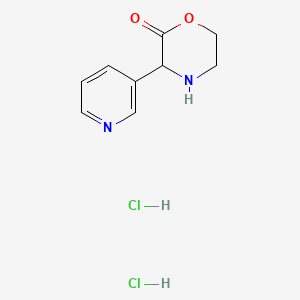
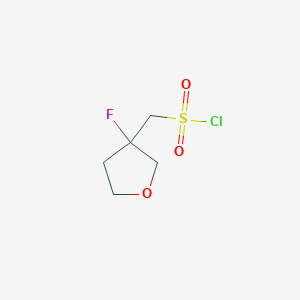
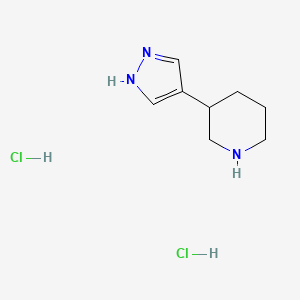

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
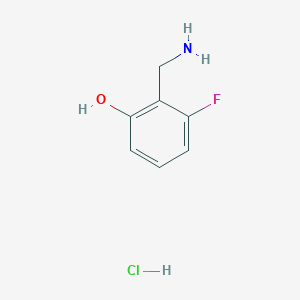
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
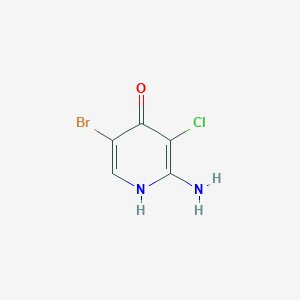
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)